molecular formula C22H20ClN3O4 B12282147 Tadalafil impurity D

Tadalafil impurity D

Cat. No.: B12282147
M. Wt: 425.9 g/mol
InChI Key: PCNIZAHOODODDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tadalafil impurity D is a related substance found in the bulk production of tadalafil, a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type-5 (PDE-5). Tadalafil is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The presence of impurities like this compound in active pharmaceutical ingredients can significantly impact the quality and safety of the drug product .

Chemical Reactions Analysis

Tadalafil impurity D undergoes various chemical reactions, including:

Scientific Research Applications

Tadalafil impurity D is primarily used in scientific research to study the impurity profile of tadalafil. It helps in understanding the complete impurity profile and checking the analytical performance characterization of tadalafil. This compound is also used in the development of stability-indicating assay methods for bulk drug and pharmaceutical dosage forms .

Comparison with Similar Compounds

Tadalafil impurity D can be compared with other related substances found in tadalafil, such as:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-24-22(28)16-9-14-13-4-2-3-5-15(13)25-20(14)21(26(16)19(27)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,25H,9-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNIZAHOODODDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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